1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone
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Description
1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19434270 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Biofilm Inhibition
Compounds featuring piperazine linkers have shown significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. Notably, certain derivatives have demonstrated more effective biofilm inhibition activities than Ciprofloxacin, indicating potential applications in combating bacterial biofilms and infections (Mekky & Sanad, 2020).
Synthetic Chemistry
The inclusion of piperazine and morpholine moieties in the synthesis of various derivatives has been explored for enhancing the yield and efficiency of the synthetic methods. These studies underscore the versatility of these moieties in facilitating the synthesis of complex molecules, which could be leveraged in the development of new materials or pharmaceuticals (Bhat et al., 2018).
Heterocyclic Chemistry
The preparation and use of piperazinones and related compounds in heterocyclic chemistry have been detailed, with applications ranging from the development of new pharmaceuticals to materials science. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic structures, highlighting their importance in medicinal chemistry and drug development (Aparicio et al., 2006).
Anticonvulsant and Antimicrobial Activities
Research into the anticonvulsant and antimicrobial properties of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which share functional similarities with the compound , has shown promising results. These studies offer a foundation for further exploration into the potential therapeutic applications of such compounds (Aytemi̇r et al., 2004).
Novel Herbicidal Agents
The synthesis and application of novel herbicidal agents featuring piperazine-2,6-diones have been explored, with certain compounds displaying significant herbicidal activity. This research suggests the potential of piperazine derivatives in agricultural applications, providing a new approach to weed control (Li et al., 2005).
Properties
IUPAC Name |
5-methyl-4-(oxane-4-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-15-25(21-10-6-5-9-20(21)18-7-3-2-4-8-18)22(26)16-24(17)23(27)19-11-13-28-14-12-19/h2-10,17,19H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKXMOZMKXOGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2CCOCC2)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.